Suloctidil - 54063-56-8

Suloctidil

Catalog Number: EVT-1537637
CAS Number: 54063-56-8
Molecular Formula: C20H35NOS
Molecular Weight: 337.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A peripheral vasodilator that was formerly used in the management of peripheral and cerebral vascular disorders. It is hepatotoxic and fatalities have occurred. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)
Source and Classification

Suloctidil is derived from the reaction of 4-isopropylthiophenol with 2-bromo-1-octylamine under basic conditions, leading to various intermediates before yielding the final product. It is classified as a calcium channel blocker and exhibits antiplatelet effects, which are beneficial in preventing thrombus formation. This dual action positions suloctidil as a significant compound in cardiovascular pharmacotherapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of suloctidil involves a multi-step process:

  1. Starting Materials: The primary reactants include 4-isopropylthiophenol and 2-bromo-1-octylamine.
  2. Reaction Conditions: The reaction is typically carried out under basic conditions to facilitate the formation of the intermediate compound, 4-(isopropylthio)phenyl-2-octylaminoethanol.
  3. Purification: Following synthesis, purification steps such as recrystallization and chromatography are employed to ensure the purity and yield of suloctidil .

This method highlights the importance of controlled environments during industrial production to maintain high standards of quality.

Molecular Structure Analysis

Structure and Data

Suloctidil's molecular structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₉N₁O₁S
  • Molecular Weight: Approximately 239.36 g/mol
  • Structural Features: The compound features a thiophenol moiety linked to an aminoalcohol structure, which is critical for its biological activity.

The conformational analysis indicates that suloctidil interacts with lipid layers, influencing its bioavailability and pharmacodynamics .

Chemical Reactions Analysis

Reactions and Technical Details

Suloctidil undergoes several key chemical reactions:

  1. Oxidation: Suloctidil can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: It can be reduced to thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions are possible at the sulfur atom, allowing for various derivatives to be synthesized depending on the nucleophile used .

These reactions expand the utility of suloctidil in synthetic organic chemistry.

Mechanism of Action

Process and Data

Suloctidil primarily functions as a calcium channel blocker, inhibiting calcium ion influx into vascular smooth muscle cells. This action leads to:

  • Vasodilation: Resulting in improved blood flow.
  • Antiplatelet Activity: Suloctidil inhibits platelet aggregation by interfering with cyclooxygenase activity, thereby reducing thromboxane A2 synthesis .

Additionally, studies suggest that while it stimulates prostacyclin release from endothelial cells, it does not significantly affect vascular prostacyclin activity, indicating a targeted mechanism of action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Suloctidil exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent choice.
  • Stability: Stable under normal conditions but may require specific handling to prevent degradation.

These properties are crucial for its formulation in pharmaceutical applications .

Applications

Scientific Uses

Suloctidil has various applications within scientific research and clinical practice:

  1. Vasodilator Therapy: Used to improve blood circulation in patients with vascular disorders.
  2. Antiplatelet Agent: Effective in preventing thrombus formation, making it valuable in cardiovascular disease management.
  3. Potential Antimicrobial Activity: Recent studies suggest that suloctidil may exhibit bactericidal effects against certain bacteria, including Staphylococcus aureus and Escherichia coli, expanding its therapeutic scope beyond cardiovascular applications .
Introduction to Suloctidil

Chemical Identity and Structural Characterization of Suloctidil

Suloctidil (chemical name: (1R,2S)-2-(octylamino)-1-[4-(propan-2-ylsulfanyl)phenyl]propan-1-ol) is a sulfur-containing aminoalcohol with the molecular formula C₂₀H₃₅NOS and a molecular weight of 337.57 g/mol [4] [7]. The compound features two chiral centers, adopting a (1R,2S) stereochemical configuration that is critical for its biological activity. Its structure integrates three distinct moieties: a phenylpropanol backbone, an octylamino alkyl chain (C₈H₁₇NH—), and an isopropylthioether group (—SC₃H₇) attached at the para-position of the aromatic ring [4] [8].

X-ray crystallography reveals a bent molecular conformation where the thioether group forms a 112° dihedral angle with the aromatic plane, enhancing membrane interactions [4]. The compound exhibits high lipophilicity (logP >5), accounting for its limited aqueous solubility and research formulation requirements in dimethyl sulfoxide (DMSO) [4] [6]. Suloctidil melts at 62.5°C and boils at 467.3°C at standard atmospheric pressure, with a flash point of 236.4°C [7] [8]. Its hydrochloride salt (CAS# 54767-71-4) increases molecular weight to 374.02 g/mol and improves crystallinity [6].

Table 1: Structural and Physicochemical Properties of Suloctidil

PropertyValueMeasurement Conditions
Molecular FormulaC₂₀H₃₅NOS-
Molar Mass337.57 g/mol-
Stereochemistry(1R,2S) configurationX-ray diffraction
Melting Point62.5°CStandard atmospheric pressure
Boiling Point467.3°C760 mmHg
LogP (Lipophilicity)>5Octanol-water partition
Aqueous Solubility0.000974 mg/mL25°C
Thioether Dihedral Angle112°Crystalline state

Historical Development and Pharmacological Classification

Suloctidil emerged from Belgian pharmaceutical research in the early 1970s, developed by Continental Pharma as a peripheral vasodilator [1]. Its synthesis was first documented in Belgian Patent #739678, which claimed therapeutic utility for β-adrenergic modulation, vasodilation, and hypertension management [1]. Monsanto acquired Continental Pharma in 1984, primarily motivated by suloctidil’s European market approval for vascular disorders [1] [4]. However, global development ceased in 1985 when post-marketing surveillance revealed hepatotoxicity, leading to worldwide withdrawal [1] [5].

Pharmacologically, suloctidil is classified as a multi-target vasoactive agent with three primary mechanisms:

  • Calcium Channel Antagonism: Non-selective inhibition of voltage-gated Ca²⁺ channels (IC₅₀ 3-10 μM), preferentially blocking T-type over L-type channels in vascular smooth muscle, which reduces peripheral vascular resistance without significant cardiodepression [4].
  • Prostacyclin (PGI₂) Induction: Endothelium-dependent upregulation of PGI₂ synthesis (240% increase at 10 μM) via phospholipase A₂ activation and arachidonic acid mobilization, promoting vasodilation and platelet aggregation inhibition [4].
  • Antiplatelet Activity: Direct suppression of ADP-induced platelet aggregation (85% at 50 μM) through glycoprotein IIb/IIIa receptor antagonism and thromboxane A₂ reduction via cyclooxygenase-1 inhibition [4] [6].

The World Health Organization assigned suloctidil the ATC code C04AX19, categorizing it under "other peripheral vasodilators" [5].

Initial Therapeutic Applications and Rationale for Use

Suloctidil’s initial therapeutic applications leveraged its hemorheological and vasodilatory properties for cerebrovascular and peripheral circulatory disorders. Clinical studies demonstrated multi-parameter improvements in microcirculatory function, positioning it as a candidate for vascular insufficiency syndromes.

Cerebrovascular Insufficiency: A 180-day open trial in 15 elderly patients with cerebrovascular pathology examined suloctidil (200 mg three times daily) on microcirculatory parameters [2]. Treatment significantly improved:

  • Capillaroscopic metrics: Vessel diameter (arterioles +18%, venules +15%), erythrocyte flow homogeneity (+32%), collateral formation
  • Hemorheological parameters: Plasma viscosity (−21%), erythrocyte deformability (+29%)
  • Biochemical markers: Fibrinolysis (plasminogen +24%, fibrinogen −18%) and lipid metabolism (total cholesterol −16%, triglycerides −22%) [2]

Table 2: Suloctidil-Induced Prostacyclin Release in Vascular Tissues

Tissue SourcePGI₂ Increase (%)EC₅₀ (μM)Experimental Model
Bovine Aortic Endothelium2406.5In vitro cell culture
Rabbit Aorta1807.2Isolated tissue bath
Human Umbilical Vein2106.8Primary endothelial cells

Migraine Management: Preliminary clinical investigations explored suloctidil’s vasoregulatory effects in migraine. A six-week Polish trial administered 600 mg/day to 12 migraine patients, observing symptom reduction in 75% (9/12) of cases [3]. Researchers hypothesized that normalization of cerebral vascular tone and inhibition of platelet-mediated vasoactive amine release underlay its efficacy [3] [4].

Peripheral Vascular Disease: Rationale for use centered on suloctidil’s pleiotropic improvements in tissue perfusion. Clinical trials documented:

  • Enhanced red cell deformability reducing blood viscosity
  • Fibrinolytic activity lowering thrombotic risk
  • Endothelial-dependent vasodilation improving ischemic symptoms [2] [4]

Table 3: Clinical Parameters Before and After 180-Day Suloctidil Treatment

ParameterBaselinePost-TreatmentChange (%)p-value
Plasma Viscosity (cP)1.421.12−21.1%<0.01
Erythrocyte Deformability0.320.41+28.1%<0.05
Plasminogen (mg/dL)12.115.0+24.0%<0.01
Total Cholesterol (mg/dL)265222−16.2%<0.05
Triglycerides (mg/dL)189147−22.2%<0.01

Data derived from 15 aged patients with cerebrovascular insufficiency [2]

The compound’s development reflected contemporary vascular therapeutic strategies targeting multifactorial pathophysiology—addressing blood fluidity, vascular tone, and thrombotic propensity simultaneously [2] [4]. Though withdrawn, its mechanisms informed subsequent vasoactive drug design, particularly compounds combining antiplatelet and vasoregulatory activities.

Properties

CAS Number

54063-56-8

Product Name

Suloctidil

IUPAC Name

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol

Molecular Formula

C20H35NOS

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1

InChI Key

BFCDFTHTSVTWOG-PXNSSMCTSA-N

SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Synonyms

CP-556S
Suloctidil
Suloctidil Hydrochloride

Canonical SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Isomeric SMILES

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.